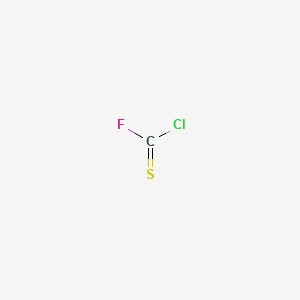
Carbonothioic chloride fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonothioic chloride fluoride is a chemical compound with the molecular formula CClFS. It consists of one carbon atom, one sulfur atom, one chlorine atom, and one fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonothioic chloride fluoride typically involves the reaction of carbon disulfide (CS2) with chlorine (Cl2) and fluorine (F2) gases under controlled conditions. The reaction is carried out in a sealed reactor at elevated temperatures to ensure complete conversion of the reactants to the desired product. The general reaction can be represented as follows:
CS2+Cl2+F2→CClFS+S2F2
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and the use of catalysts to enhance the reaction rate and yield. The process is carefully monitored to maintain optimal reaction conditions and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbonothioic chloride fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl fluoride (COF2) and sulfur dioxide (SO2).
Reduction: Reduction reactions can convert this compound to carbonothioic fluoride (CF2S).
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and ozone (O3) under high-temperature conditions.
Reduction: Reducing agents such as hydrogen gas (H2) or metal hydrides (e.g., lithium aluminum hydride) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like bromine (Br2) or iodine (I2).
Major Products Formed
Oxidation: Carbonyl fluoride (COF2) and sulfur dioxide (SO2).
Reduction: Carbonothioic fluoride (CF2S).
Substitution: Various halogenated derivatives depending on the substituent used
Scientific Research Applications
Carbonothioic chloride fluoride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential use in biochemical assays and as a labeling agent.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of carbonothioic chloride fluoride involves its ability to interact with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is primarily due to the presence of highly electronegative fluorine and chlorine atoms, which enhance the compound’s electrophilic nature .
Comparison with Similar Compounds
Similar Compounds
Carbonothioic fluoride (CF2S): Similar in structure but lacks the chlorine atom.
Carbonothioic chloride (CClS): Similar in structure but lacks the fluorine atom.
Carbonyl fluoride (COF2): Contains a carbonyl group instead of a thiocarbonyl group.
Uniqueness
Carbonothioic chloride fluoride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with other similar compounds .
Properties
CAS No. |
1495-18-7 |
|---|---|
Molecular Formula |
CClFS |
Molecular Weight |
98.53 g/mol |
IUPAC Name |
chloromethanethioyl fluoride |
InChI |
InChI=1S/CClFS/c2-1(3)4 |
InChI Key |
FBFTTXYJHNXDDZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=S)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















